![molecular formula C11H13N3O B1595169 2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile CAS No. 53813-00-6](/img/structure/B1595169.png)
2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile
Overview
Description
2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile, also known as MPAA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. MPAA is a nitrile compound that contains both a pyridine and a morpholine ring. It is a white to off-white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
Efficient Oxidizing Reagent in Synthesis
One application involves the use of a mixture containing N-methyl morpholine for the oxidation of dinucleoside H-phosphonate diesters to phosphates. This system is notable for its inertness to certain linkages and has been successfully applied in the solid phase synthesis of mixed-backbone oligonucleotides (MBOs), demonstrating its utility in the synthesis of complex organic molecules (Nikhil U. Mohe et al., 2003).
Luminescent Lanthanide Ion Complexes
Another application is in the development of luminescent lanthanide ion complexes. A study on 4-thiophen-3-yl-pyridine-2,6-bis(oxazoline) complexes with Eu(III) and Tb(III) triflates showed these complexes to be highly luminescent in both solid state and solution, highlighting their potential in optoelectronic applications (A. de Bettencourt-Dias et al., 2007).
Study on Dipole Moments
Research on the absorption and fluorescence characteristics of certain pyridin compounds has provided insights into solvatochromic shifts and the estimation of ground and excited state dipole moments. These studies are important for understanding the photophysical properties of materials (H. Deepa et al., 2013).
properties
IUPAC Name |
2-morpholin-4-yl-2-pyridin-2-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-9-11(10-3-1-2-4-13-10)14-5-7-15-8-6-14/h1-4,11H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMXBAFOIQQMMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308722 | |
Record name | F2189-0015 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile | |
CAS RN |
53813-00-6 | |
Record name | NSC208416 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | F2189-0015 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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